N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride
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Overview
Description
N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride is a synthetic organic compound that features a benzimidazole core Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride can undergo oxidation to form sulfoxides or sulfones.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: HNO3, Br2
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzimidazole derivatives
Substitution: Nitrated or halogenated benzimidazole derivatives
Scientific Research Applications
N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to the presence of the benzimidazole core, which is known to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Mechanism of Action
The mechanism of action of N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The thioether and acetamide groups may also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N,N-diisobutyl-2-((4-chloro-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride
- N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)propionamide hydrochloride
- N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)butyramide hydrochloride
Uniqueness
N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride is unique due to the specific substitution pattern on the benzimidazole ring and the presence of the acetamide group. These structural features confer distinct chemical and biological properties, such as enhanced binding affinity to certain enzymes and improved solubility in aqueous solutions.
Properties
IUPAC Name |
2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-bis(2-methylpropyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS.ClH/c1-12(2)9-21(10-13(3)4)16(22)11-23-18-19-15-8-6-7-14(5)17(15)20-18;/h6-8,12-13H,9-11H2,1-5H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAVFQBBLCRVTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)SCC(=O)N(CC(C)C)CC(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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